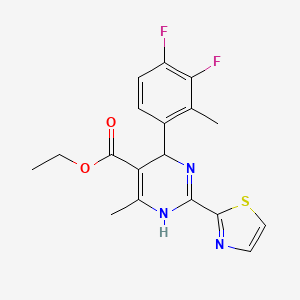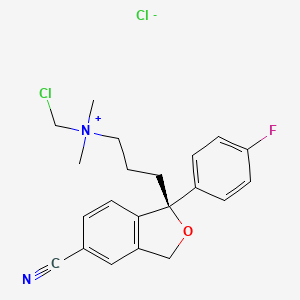
N-Chloromethyl (S)-Citalopram Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Chloromethyl (S)-Citalopram Chloride is a derivative of the well-known antidepressant citalopram, which belongs to the selective serotonin reuptake inhibitor (SSRI) class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloromethyl (S)-Citalopram Chloride typically involves the chloromethylation of (S)-citalopram. This process can be achieved through the reaction of (S)-citalopram with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Chloromethyl (S)-Citalopram Chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The chloromethyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-alkylated derivatives, while oxidation can produce carboxylic acids or aldehydes.
Applications De Recherche Scientifique
N-Chloromethyl (S)-Citalopram Chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of novel antidepressant compounds.
Biological Studies: The compound is studied for its interactions with serotonin transporters and other biological targets.
Industrial Applications: It can be used in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The mechanism of action of N-Chloromethyl (S)-Citalopram Chloride involves its interaction with serotonin transporters in the brain. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression. The chloromethyl group may also impart additional pharmacological properties, making it a valuable compound for further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Citalopram: The parent compound, widely used as an antidepressant.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity.
Fluoxetine: Another SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness
N-Chloromethyl (S)-Citalopram Chloride is unique due to the presence of the chloromethyl group, which can be further modified to create a variety of derivatives with potentially enhanced or novel pharmacological properties. This makes it a valuable compound for drug development and medicinal chemistry research.
Propriétés
Formule moléculaire |
C21H23Cl2FN2O |
|---|---|
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
chloromethyl-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C21H23ClFN2O.ClH/c1-25(2,15-22)11-3-10-21(18-5-7-19(23)8-6-18)20-9-4-16(13-24)12-17(20)14-26-21;/h4-9,12H,3,10-11,14-15H2,1-2H3;1H/q+1;/p-1/t21-;/m0./s1 |
Clé InChI |
NBPWOQRBNRRAJK-BOXHHOBZSA-M |
SMILES isomérique |
C[N+](C)(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)CCl.[Cl-] |
SMILES canonique |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)CCl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


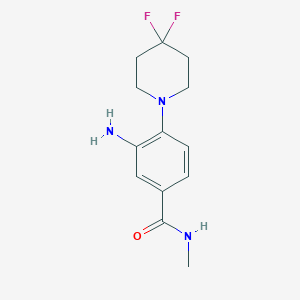


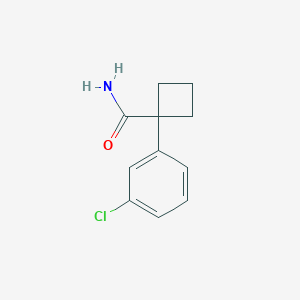
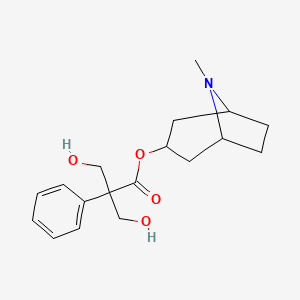
![3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716534.png)
![(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)
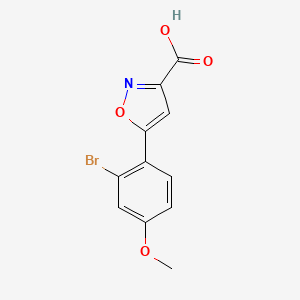
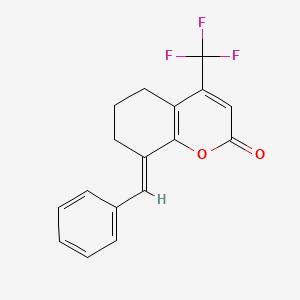
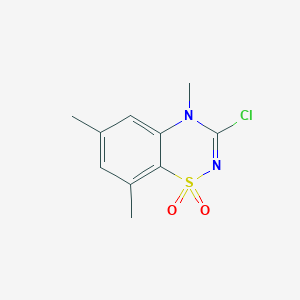
![4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13716552.png)

